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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UH15-38, a potent and

selective RIPK3 inhibitor, in murine models of influenza A virus (IAV) infection. The protocols

detailed below are based on established methodologies that have demonstrated the efficacy of

UH15-38 in mitigating severe influenza-induced lung injury and mortality.

Introduction
Severe influenza infections can lead to hyper-inflammation, acute respiratory distress

syndrome (ARDS), and significant mortality[1][2][3]. A key driver of this pathology is a form of

programmed cell death called necroptosis, which is mediated by the kinase activity of

Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2][4][5]. UH15-38 is a novel small molecule

inhibitor that specifically targets RIPK3, thereby blocking the necroptotic pathway without

interfering with other essential antiviral immune responses[1][2][5]. In mouse models, UH15-38
has been shown to reduce lung inflammation, prevent mortality, and demonstrate therapeutic

efficacy even when administered several days after infection[1][2].

Mechanism of Action: Inhibition of IAV-Induced
Necroptosis
Influenza A virus infection in alveolar epithelial cells triggers a signaling cascade that results in

necroptosis. This process is initiated by the viral sensor Z-form nucleic acid binding protein 1
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(ZBP1), which activates RIPK3[1]. Activated RIPK3 then phosphorylates and activates the

Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis. MLKL

oligomerizes and translocates to the plasma membrane, leading to cell lysis and the release of

pro-inflammatory molecules[5]. UH15-38 selectively inhibits the kinase activity of RIPK3,

preventing the phosphorylation of MLKL and thereby blocking the necroptotic cell death

cascade[1][5]. This targeted inhibition dampens the excessive inflammation that causes severe

lung damage, while leaving other antiviral mechanisms, such as apoptosis, intact[2].

Signaling Pathway of IAV-Induced Necroptosis and
UH15-38 Inhibition

Alveolar Epithelial Cell

Influenza A Virus (IAV)
Replication

ZBP1 Activation

senses viral Z-RNAs

RIPK3 Activation
(Kinase Activity)

activates

MLKL Phosphorylation
(pMLKL)

phosphorylates

Necroptosis
(Cell Lysis, Inflammation)

executes

UH15-38

inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11151938/
https://www.medchemexpress.com/uh15-38.html
https://www.benchchem.com/product/b12366706?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11151938/
https://www.medchemexpress.com/uh15-38.html
https://pubmed.ncbi.nlm.nih.gov/38600381/
https://www.benchchem.com/product/b12366706?utm_src=pdf-body
https://www.benchchem.com/product/b12366706?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IAV-induced necroptosis pathway and UH15-38 inhibition.

Quantitative Data Summary
The efficacy of UH15-38 has been demonstrated in multiple studies using mouse models of

severe influenza. The data below summarizes key findings.
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Paramete
r

Influenza
Strain

Mouse
Strain

UH15-38
Dose
(mg/kg/da
y, i.p.)

Treatmen
t
Schedule

Key
Findings

Referenc
e

Survival
H1N1 PR8

(~LD100)
C57BL/6 7.5

Days 1-4

post-

infection

Significant

increase in

survival

[5]

H1N1 PR8

(~LD100)
C57BL/6 30

Days 1-4

post-

infection

~80%

survival
[5]

H1N1

A/Cal/04/0

9 (~LD60)

C57BL/6 30

Days 1-7

post-

infection

100%

survival
[1]

H1N1 PR8

(~LD60)
C57BL/6 30

Started up

to 5 days

post-

infection

Significant

protection
[1]

Weight

Loss

H1N1 PR8

(~LD100)
C57BL/6 30

Days 1-4

post-

infection

Mitigated

weight

loss,

allowing for

full

recovery

[5]

H1N1 PR8

(~LD60)
C57BL/6 1

Days 1-7

post-

infection

100%

protection

against

weight loss

[5]

Lung Injury H1N1 PR8

(lethal

dose)

C57BL/6 30 Days 1-4

post-

infection

Markedly

reduced

pMLKL+

necroptotic

cells,

decreased

alveolar
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damage

and

hyaline

membrane

formation,

and

reduced

fibrotic lung

damage.

Inflammati

on

H1N1 PR8

(lethal

dose)

C57BL/6 30

Days 1-4

post-

infection

Significantl

y lower

levels of

pro-

inflammato

ry

mediators

(IL-1β, IL-

6, IL-18, IL-

17, and

CCL5) and

reduced

neutrophil

infiltration

in the

lungs.

[5]

Experimental Protocols
The following protocols provide a detailed methodology for testing the efficacy of UH15-38 in a

mouse model of influenza A virus infection.

Materials
Compound: UH15-38 hydrochloride salt (commercially available).

Vehicle for In Vivo Administration: While the specific vehicle used in the primary study by

Gautam et al. is not explicitly stated, a common and effective vehicle for intraperitoneal (i.p.)
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injection of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and

45% Saline. It is recommended to perform a small pilot study to ensure the solubility and

tolerability of this vehicle with UH15-38.

Animals: 8-10 week old C57BL/6 mice.

Virus: Mouse-adapted influenza A virus strains, such as H1N1 A/Puerto Rico/8/1934 (PR8) or

A/California/04/2009.

Anesthetic: Ketamine/xylazine cocktail or isoflurane for anesthesia during intranasal

infection.

Protocol 1: Influenza A Virus Infection of Mice
Virus Preparation: Thaw a stock aliquot of influenza A virus on ice. Dilute the virus to the

desired concentration (e.g., a lethal or sub-lethal dose, predetermined by titration) in sterile,

endotoxin-free saline. Keep the diluted virus on ice until use.

Anesthesia: Anesthetize the mice using a ketamine/xylazine cocktail administered

intraperitoneally or via isoflurane inhalation. Confirm proper anesthetic depth by lack of

response to a toe pinch.

Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Gently dispense

20-50 µL of the viral suspension into the nares of the mouse. Allow the mouse to inhale the

inoculum.

Recovery: Place the mouse in a clean cage on a warming pad to recover from anesthesia.

Monitoring: Monitor the mice daily for weight loss, signs of illness (ruffled fur, lethargy,

labored breathing), and survival for the duration of the experiment (typically 14-21 days).

Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe

signs of distress, in accordance with institutional animal care and use committee guidelines.

Protocol 2: Preparation and Administration of UH15-38
UH15-38 Formulation:

UH15-38 is supplied as a hydrochloride salt, which is soluble in water and DMSO.
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To prepare a stock solution, dissolve UH15-38 in 100% DMSO.

For the working solution for i.p. injection, dilute the DMSO stock in the recommended

vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the final

desired concentration. Ensure the final DMSO concentration is well-tolerated by the mice

(typically ≤10%).

Administration:

Administer the prepared UH15-38 solution or vehicle control via intraperitoneal (i.p.)

injection.

The volume of injection should be appropriate for the size of the mouse (e.g., 100-200 µL).

Follow the desired treatment schedule. A common prophylactic and therapeutic regimen is

once-daily injections for 4 to 7 consecutive days, starting 24 hours post-infection.

Protocol 3: Assessment of Lung Injury and Inflammation
Tissue Collection: At selected time points post-infection, euthanize mice and collect

bronchoalveolar lavage (BAL) fluid and lung tissue.

BAL Fluid Analysis: Centrifuge the BAL fluid to pellet cells. The supernatant can be used to

measure cytokine and chemokine levels using ELISA or multiplex assays. The cell pellet can

be used for differential cell counts to assess immune cell infiltration.

Histopathology: Perfuse the lungs with 10% neutral buffered formalin. Embed the fixed lung

tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung

inflammation, alveolar damage, and edema.

Immunohistochemistry: Use specific antibodies to detect markers of necroptosis (e.g.,

phosphorylated MLKL) and apoptosis (e.g., cleaved caspase-3) in lung sections.

Viral Titer Quantification: Homogenize a portion of the lung tissue and determine the viral

load using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
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Workflow for testing UH15-38 in a mouse influenza model.
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Conclusion
UH15-38 represents a promising therapeutic candidate for severe influenza by targeting host-

driven pathology without impairing viral clearance. The protocols and data presented here

provide a solid foundation for researchers to investigate the potential of RIPK3 inhibition as a

strategy to combat influenza and other respiratory viral infections characterized by excessive

inflammation and necroptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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